molecular formula C5HBr4N B372452 2,3,4,5-Tetrabromopyridine

2,3,4,5-Tetrabromopyridine

Cat. No.: B372452
M. Wt: 394.68g/mol
InChI Key: YQDVKKYOINDLOQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromopyridine is a halogenated pyridine derivative with four bromine atoms substituted at the 2-, 3-, 4-, and 5-positions of the pyridine ring.

Properties

Molecular Formula

C5HBr4N

Molecular Weight

394.68g/mol

IUPAC Name

2,3,4,5-tetrabromopyridine

InChI

InChI=1S/C5HBr4N/c6-2-1-10-5(9)4(8)3(2)7/h1H

InChI Key

YQDVKKYOINDLOQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)Br)Br)Br)Br

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Br)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Tetrabromopyridine Isomers

Property 2,3,4,5-Tetrabromopyridine* 2,3,4,6-Tetrabromopyridine
CAS No. Not provided 101252-31-7
Molecular Formula C₅HBr₄N C₅HBr₄N
Molar Mass (g/mol) ~394.68 394.68
Halogen Substitution 2,3,4,5 2,3,4,6
Key Applications Synthetic intermediate Coordination polymers

*Assumed based on analogous isomer data.

Halogenated Pyridine Analogs

Tetrafluoropyridine (CAS 3512-16-1)

2,3,4,5-Tetrafluoropyridine replaces bromine with fluorine, resulting in distinct properties:

  • Electronegativity : Fluorine’s higher electronegativity increases the electron-deficient nature of the pyridine ring compared to bromine.
  • Reactivity : Fluorinated derivatives are less reactive in SNAr due to stronger C-F bonds but are valuable in fluoropharmaceuticals .

Tetrachloropyridine Derivatives

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine (C₆Cl₇N) demonstrates:

  • Environmental Impact : Chlorinated analogs often exhibit higher volatility (e.g., Henry’s law constants) compared to brominated versions, influencing environmental persistence .
  • Polarity : Substitution patterns affect polarity; for example, 2,3,4,5-tetrachlorobiphenyl is less polar than its 2,2',6,6'-isomer, suggesting similar trends in brominated pyridines .

Table 2: Halogenated Pyridine Comparison

Compound Halogen Molar Mass (g/mol) Key Properties
This compound Br ~393.7 High reactivity in SNAr, flame retardant
2,3,4,5-Tetrafluoropyridine F 163.06 Electron-deficient, fluoropharmaceutical use
2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine Cl 358.23 High volatility, environmental persistence

Non-Halogenated Pyridine Derivatives

Boronate-Functionalized Pyridines

Compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8) highlight the role of functional groups:

  • Applications : Boronate esters are pivotal in Suzuki-Miyaura cross-coupling, contrasting with brominated pyridines’ use in SNAr .
  • Polarity : The trifluoromethyl group enhances lipophilicity, unlike bromine’s electron-withdrawing effects.

Key Research Findings

Substitution Position Matters : Bromine placement (e.g., 2,3,4,5 vs. 2,3,4,6) significantly impacts reactivity and steric interactions in coordination chemistry .

Halogen Choice Dictates Applications : Fluorinated pyridines favor electronic applications, while brominated derivatives excel in flame retardancy and synthesis .

Environmental Behavior : Chlorinated analogs exhibit higher volatility, suggesting brominated pyridines may persist longer in aquatic systems .

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